tert-butyl N-[4-ethoxy-2-hydroxy-2-(trifluoromethyl)but-3-en-1-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-ethoxy-2-hydroxy-2-(trifluoromethyl)but-3-enyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO4/c1-5-19-7-6-11(18,12(13,14)15)8-16-9(17)20-10(2,3)4/h6-7,18H,5,8H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHUFFUYPQOMQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(CNC(=O)OC(C)(C)C)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[4-ethoxy-2-hydroxy-2-(trifluoromethyl)but-3-en-1-yl]carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₂H₂₀F₃NO₄
- CAS Number : 5874195
The presence of the trifluoromethyl group is notable as it often enhances biological activity by improving lipophilicity and metabolic stability.
Research indicates that compounds containing a trifluoromethyl group can significantly influence enzyme inhibition and receptor interactions. Specifically, the incorporation of such groups has been shown to enhance the potency of inhibitors against various targets, including:
- Acetylcholinesterase (AChE) : Inhibitors with similar structures have demonstrated significant AChE inhibition, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
- Butyrylcholinesterase (BChE) : Selective inhibition of BChE has been observed, which is crucial for developing therapeutic agents targeting cholinergic dysfunctions .
Biological Activity Data
The biological activity of this compound has been assessed through various assays. Below is a summary table of its inhibitory activities against key enzymes:
| Enzyme | IC50 (µM) | Selectivity |
|---|---|---|
| Acetylcholinesterase (AChE) | TBD | TBD |
| Butyrylcholinesterase (BChE) | TBD | TBD |
| Carboxylesterase (CES) | TBD | Low activity |
Note: TBD indicates that specific values were not available in the reviewed literature.
Case Studies
- Neuroprotective Effects : A study demonstrated that compounds similar to this compound exhibited neuroprotective effects by inhibiting AChE and reducing β-amyloid aggregation. This suggests potential use in Alzheimer's disease treatment .
- Antioxidant Activity : In vitro assays showed that related compounds exhibited high antioxidant activity, which may contribute to their neuroprotective properties. The ability to scavenge free radicals was assessed using ABTS and FRAP assays, revealing significant protective effects against oxidative stress in neuronal cells .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Computational models have suggested favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. However, empirical data are required to validate these predictions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Variations
The table below highlights key structural differences between the target compound and selected tert-butyl carbamate derivatives from literature and commercial catalogs:
Key Observations:
- Backbone Flexibility : The target’s unsaturated chain contrasts with rigid cyclic systems (e.g., piperidine or spirocyclic derivatives), which may affect binding interactions in biological systems .
- Electron-Withdrawing Groups: The -CF₃ group in the target compound enhances stability and lipophilicity compared to non-fluorinated analogs (e.g., tert-butyl butyl carbamates) .
- Polarity : The hydroxy and ethoxy groups increase hydrophilicity relative to halogenated (e.g., -Cl, -Br) or aromatic derivatives .
Preparation Methods
Nucleophilic Addition-Protection Strategy
Stereochemical Considerations
The (E)-configuration of the but-3-en-1-yl group is critical for reactivity. Methods to enforce stereoselectivity include:
- Wittig Olefination : Use of stabilized ylides to favor trans-addition.
- Catalytic Asymmetric Reduction : Chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective hydrogenation of ketone intermediates.
Data Highlights :
| Method | Selectivity (E:Z) | Enantiomeric Excess (ee) |
|---|---|---|
| Wittig | 92:8 | – |
| BINAP-Ru | – | 94% |
Challenges and Mitigation Strategies
Hydroxyl Group Stability
The 2-hydroxy group is prone to dehydration under acidic conditions. Solutions include:
Trifluoromethyl Group Reactivity
The electron-withdrawing CF₃ group complicates nucleophilic substitutions. Strategies involve:
- Polar Aprotic Solvents : DMF or DMSO to stabilize transition states.
- Microwave Assistance : Accelerating reaction kinetics to bypass side reactions.
Industrial-Scale Adaptations
For kilogram-scale production, patents emphasize:
- Continuous Flow Reactors : Enhanced heat/mass transfer for exothermic steps (e.g., Boc protection).
- Solvent Recycling : Methanol/water mixtures for precipitation and recrystallization.
Economic Metrics :
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Cost per kg | $12,500 | $3,200 |
| Purity | 95% | 99.5% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
